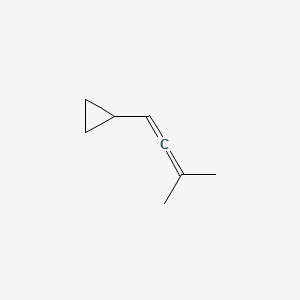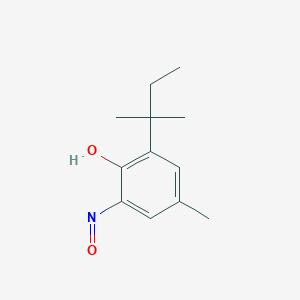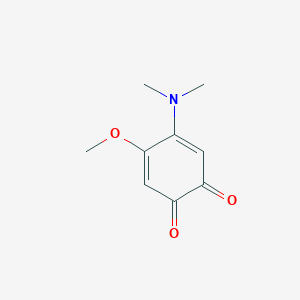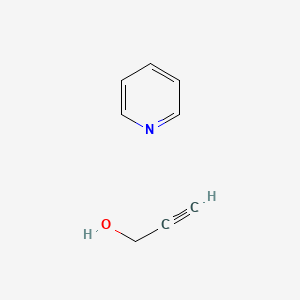
Acetic acid--but-1-ene-1,1-diol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–but-1-ene-1,1-diol (1/1) is an organic compound that features both acetic acid and but-1-ene-1,1-diol moieties. This compound is of interest due to its unique structure, which combines the properties of both an acid and a diol, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–but-1-ene-1,1-diol (1/1) can be achieved through the oxidation of but-1-ene using peroxycarboxylic acids. This reaction typically involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in an appropriate solvent . The reaction proceeds through the formation of an oxacyclopropane intermediate, which is subsequently hydrolyzed to yield the diol .
Industrial Production Methods
Industrial production of acetic acid–but-1-ene-1,1-diol (1/1) may involve the large-scale oxidation of but-1-ene using similar oxidizing agents under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–but-1-ene-1,1-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the diol into corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
Acetic acid–but-1-ene-1,1-diol (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–but-1-ene-1,1-diol (1/1) involves its ability to participate in various chemical reactions due to the presence of both acidic and diol functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
1,1-Dihydroxyethene:
Butane-1,2-diol: A diol with similar hydroxyl functionality but different structural arrangement.
Uniqueness
Acetic acid–but-1-ene-1,1-diol (1/1) is unique due to its combination of acetic acid and diol functionalities, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable intermediate in both synthetic and industrial chemistry .
Properties
CAS No. |
60180-98-5 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
acetic acid;but-1-ene-1,1-diol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h3,5-6H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
XCVFFLOAHFXJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

